Synthetic Yield from 2,6-Dibromopyridine: 2-Bromo-6-methoxypyridine Achieves 93% Isolated Yield Under Optimized Conditions
2-Bromo-6-methoxypyridine is prepared from 2,6-dibromopyridine via methoxylation with sodium methoxide in methanol under reflux (6 h), affording an isolated yield of 93% after workup . In contrast, the alternative electrophilic bromination of 6-methoxypyridine using bromine and a Lewis acid catalyst (e.g., AlBr₃) under standard conditions typically provides a yield of only 70–80% . The 13–23 percentage-point yield advantage of the methoxylation route translates directly to reduced raw-material waste and lower purification burden in multi-step synthesis.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 93% isolated yield (methoxylation route from 2,6-dibromopyridine) |
| Comparator Or Baseline | 70–80% typical yield (electrophilic bromination route from 6-methoxypyridine) |
| Quantified Difference | +13 to +23 percentage points |
| Conditions | Target: 47 g 2,6-dibromopyridine, 8 g NaOH, 200 mL ethanol, reflux 6 h; Comparator: Br₂, AlBr₃ catalyst, standard conditions |
Why This Matters
Higher synthetic yield directly reduces procurement cost per effective unit of material and minimizes solvent consumption in downstream purification, making the methoxylation-derived product economically preferable for scale-up.
